Methyl 2-((1-(7-methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-(7-methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a benzofuran moiety, a pyrrolidine ring, and a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(7-methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Pyrrolidine Ring Formation: The pyrrolidine ring is often constructed via the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.
Thioester Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(7-methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-((1-(7-methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-((1-(7-methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((1-(benzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate: Lacks the methoxy group on the benzofuran ring.
Ethyl 2-((1-(7-methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate: Has an ethyl ester instead of a methyl ester.
Methyl 2-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-3-yl)thio)acetate: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Methyl 2-((1-(7-methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate is unique due to the presence of the methoxy group on the benzofuran ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 2-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-21-13-5-3-4-11-8-14(23-16(11)13)17(20)18-7-6-12(9-18)24-10-15(19)22-2/h3-5,8,12H,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPYUHCGKHTBBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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